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Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-
bromo-1-chloropropane. Due to a notable scarcity of experimental data for this specific

compound, this document presents available computed data and the limited experimental data

found in the literature. For comparative purposes, experimental data for the isomer 1-bromo-3-

chloropropane is also included. A significant portion of this guide is dedicated to detailing the

established experimental protocols for determining the thermodynamic properties of

haloalkanes, providing a foundational understanding for researchers in the field. This includes

methodologies for measuring enthalpy of formation, heat capacity, entropy, and vapor pressure.

A generalized experimental workflow for thermodynamic property determination is also

visualized.

Introduction
1-bromo-1-chloropropane (C₃H₆BrCl) is a halogenated alkane with potential applications in

organic synthesis and as an intermediate in the production of pharmaceuticals and other

specialty chemicals. A thorough understanding of its thermodynamic properties is crucial for

process design, safety analysis, and computational modeling of reaction kinetics and equilibria.

These properties, including enthalpy of formation, entropy, Gibbs free energy of formation, heat

capacity, and vapor pressure, govern the behavior of the substance under various conditions.
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This guide aims to consolidate the available thermodynamic data for 1-bromo-1-
chloropropane, address the current data gaps, and provide detailed experimental

methodologies relevant to its characterization.

Thermodynamic Data
A comprehensive search of the current scientific literature reveals a significant lack of

experimentally determined thermodynamic data for 1-bromo-1-chloropropane. The majority of

available information is derived from computational estimations.

Quantitative Data Summary
The following tables summarize the available quantitative data for 1-bromo-1-chloropropane
and its isomer, 1-bromo-3-chloropropane. It is critical to distinguish between experimental and

computed values.

Table 1: Thermodynamic Properties of 1-Bromo-1-Chloropropane

Property Value Units Data Type

Molecular Weight 157.44 g/mol Computed

Boiling Point 111 °C Experimental

XLogP3-AA

(Octanol/Water

Partition Coefficient)

2.6 Computed

Topological Polar

Surface Area
0 Å² Computed

Data sourced from PubChem and Stenutz. All properties are computed unless otherwise

specified.

Table 2: Experimental Thermodynamic Properties of 1-Bromo-3-Chloropropane (Isomer)
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Property Value Units Temperature (K)

Boiling Point 143.3 °C 416.5

Enthalpy of

Vaporization (ΔvapH)
37.55 kJ/mol 416.5

Enthalpy of

Vaporization (ΔvapH)
42.0 kJ/mol 341

Data sourced from the NIST Chemistry WebBook.[1]

Experimental Protocols
The determination of thermodynamic properties for compounds like 1-bromo-1-chloropropane
relies on a suite of well-established experimental techniques. The following sections detail the

methodologies for key thermodynamic measurements.

Determination of Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of a liquid organic compound is typically determined

indirectly using combustion calorimetry.

Methodology: Bomb Calorimetry

Sample Preparation: A precisely weighed sample of the liquid (e.g., 1-bromo-1-
chloropropane) is encapsulated in a combustible container of known mass and heat of

combustion.

Calorimeter Setup: The sealed sample is placed in a "bomb," a constant-volume stainless

steel container, which is then pressurized with a large excess of pure oxygen.

Immersion: The bomb is submerged in a known mass of water in a well-insulated

calorimeter. The initial temperature of the water is recorded with high precision.

Ignition: The sample is ignited via an electrical fuse. The combustion of the compound

releases heat, which is transferred to the bomb and the surrounding water, causing a

temperature rise.
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Temperature Measurement: The temperature of the water is monitored and recorded until it

reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by

extrapolating the cooling curve back to the time of ignition.

Calculation: The heat released by the combustion (q_comb) is calculated from the

temperature rise and the total heat capacity of the calorimeter system (bomb, water, etc.),

which is predetermined using a standard substance with a known heat of combustion (e.g.,

benzoic acid).

Correction Factors: Corrections are applied for the heat of combustion of the capsule and the

fuse wire, as well as for the formation of nitric acid from residual nitrogen in the bomb.

Enthalpy of Formation Calculation: The standard enthalpy of combustion (ΔcH°) is calculated

from the corrected heat of combustion. The standard enthalpy of formation of the compound

is then determined using Hess's Law, by combining the experimental ΔcH° with the known

standard enthalpies of formation of the combustion products (CO₂, H₂O, HBr, and HCl).

Determination of Heat Capacity
The heat capacity (Cp) of a liquid is the amount of heat required to raise the temperature of a

given amount of the substance by one degree Celsius. Adiabatic scanning calorimetry is a

precise method for its determination.

Methodology: Adiabatic Scanning Calorimetry

Calorimeter Cell: A known mass of the liquid sample is placed in a sealed calorimetric cell.

Adiabatic Shield: The cell is surrounded by an adiabatic shield, the temperature of which is

controlled to be as close as possible to the temperature of the cell at all times. This

minimizes heat loss to the surroundings.

Heating: A constant and precisely known electrical power (P) is supplied to a heater within

the cell, causing the temperature of the sample and cell to increase.

Temperature and Time Measurement: The temperature of the cell (T) is measured as a

function of time (t).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8793123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculation of Heat Capacity: The total heat capacity of the cell and sample (C_total) is

determined from the heating rate (dT/dt) and the supplied power: C_total = P / (dT/dt).

Correction for Cell Heat Capacity: The heat capacity of the empty calorimetric cell is

determined in a separate experiment. This value is then subtracted from the total heat

capacity to obtain the heat capacity of the sample.

Molar Heat Capacity: The molar heat capacity is calculated by dividing the sample's heat

capacity by the number of moles of the substance.

Determination of Standard Entropy
The standard entropy (S°) of a substance is determined from heat capacity measurements

from near absolute zero to the standard temperature (298.15 K) and by accounting for the

entropies of any phase transitions.

Methodology: Calorimetric and Spectroscopic Methods

Low-Temperature Heat Capacity Measurement: The heat capacity of the solid phase is

measured from a very low temperature (e.g., ~10 K) up to its melting point using an adiabatic

calorimeter.

Entropy of the Solid: The entropy of the solid at the melting point is calculated by integrating

C_p/T from 0 K to the melting temperature. The heat capacity data below the lowest

measurement temperature is typically extrapolated using the Debye T³ law.

Enthalpy and Entropy of Fusion: The enthalpy of fusion (ΔfusH) is measured at the melting

point, and the entropy of fusion (ΔfusS) is calculated as ΔfusH/T_m.

Liquid-Phase Heat Capacity: The heat capacity of the liquid phase is measured from the

melting point up to the desired temperature (e.g., 298.15 K).

Entropy of the Liquid: The entropy increase in the liquid phase is calculated by integrating

C_p(liquid)/T from the melting point to the standard temperature.

Total Calorimetric Entropy: The standard entropy at 298.15 K is the sum of the entropy of the

solid at the melting point, the entropy of fusion, and the entropy increase in the liquid phase.
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Spectroscopic Entropy Calculation: For ideal gases, the standard entropy can also be

calculated using statistical mechanics from molecular parameters obtained from

spectroscopic measurements (e.g., vibrational frequencies from infrared and Raman

spectroscopy, and rotational constants from microwave spectroscopy). A comparison

between calorimetric and spectroscopic entropies can reveal information about residual

entropy in the solid at 0 K.

Determination of Vapor Pressure
Vapor pressure is a critical property for understanding the volatility of a substance. The static or

dynamic method can be used for its determination.

Methodology: Static Method

Sample Degassing: A sample of the liquid is placed in a thermostatted vessel connected to a

pressure measuring device (manometer). The sample is thoroughly degassed to remove any

dissolved air or other volatile impurities, typically by several freeze-pump-thaw cycles.

Temperature Control: The vessel is immersed in a constant-temperature bath, and the

temperature is precisely controlled and measured.

Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point

the pressure in the vessel becomes constant.

Pressure Measurement: The vapor pressure of the substance at the given temperature is

directly read from the manometer.

Temperature Dependence: The measurements are repeated at various temperatures to

obtain the vapor pressure as a function of temperature. The data can then be fitted to an

equation such as the Antoine or Clausius-Clapeyron equation to determine the enthalpy of

vaporization.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of

the thermodynamic properties of a liquid compound like 1-bromo-1-chloropropane.
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Generalized Experimental Workflow for Thermodynamic Property Determination

Sample Preparation

Calorimetric MeasurementsVapor Pressure Measurement

Spectroscopic AnalysisData Analysis & Property Calculation

Synthesis & Purification
of 1-Bromo-1-Chloropropane

Purity Analysis (GC-MS, NMR)

Bomb Calorimetry Adiabatic Scanning Calorimetry Differential Scanning Calorimetry (for phase transitions)Static or Dynamic Method

IR & Raman Spectroscopy Microwave SpectroscopyCalculate ΔfH° Calculate Cp(T)

Calculate S°

Determine Vapor Pressure Curve & ΔvapH

Final Thermodynamic
Properties Table

Click to download full resolution via product page

Caption: A flowchart illustrating the typical experimental procedures for determining the

thermodynamic properties of a pure liquid compound.
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Conclusion
The thermodynamic characterization of 1-bromo-1-chloropropane is currently incomplete,

with a clear lack of experimental data in the public domain. The data that is available is

primarily computational. This guide has summarized the existing information and provided

detailed, standard experimental protocols that can be employed to obtain the necessary

thermodynamic parameters. The generation of reliable experimental data for the enthalpy of

formation, heat capacity, entropy, and vapor pressure is essential for the safe and efficient

application of this compound in research and industry. The presented workflow and

methodologies offer a clear path for future experimental investigations to fill the existing data

gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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